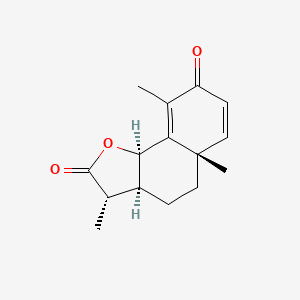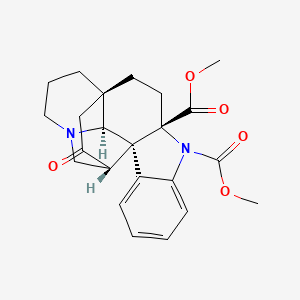
6,11-alpha(H)-Santonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-alpha(H)-Santonin is a natural product found in Artemisia diffusa with data available.
Wissenschaftliche Forschungsanwendungen
Role in Inflammation and Immune Response
6,11-alpha(H)-Santonin's influence on the immune system is noted, particularly in the context of inflammation. Studies indicate that compounds like this compound may have a role in modulating inflammatory responses, which is a critical aspect of immune function. This modulation could be pivotal in the treatment or management of inflammatory diseases. For instance, cytokines such as TNF-alpha and IL-6 are significantly higher in depressed subjects, hinting at the activation of the inflammatory response system in depression. This suggests a potential therapeutic application of this compound in managing depression-linked inflammation (Dowlati et al., 2010). Similarly, the alpha and theta classes of defensins, key components of the innate immune system, also underscore the importance of molecules like this compound in immune defense mechanisms (Zhao & Lu, 2014).
Antioxidant Properties
The potential antioxidant capacity of this compound is noteworthy. Antioxidants play a crucial role in neutralizing free radicals and preventing cellular damage. The detailed review of various tests used to determine antioxidant activity, such as the ORAC and HORAC tests, emphasizes the significance of understanding and measuring the antioxidant potential of compounds like this compound, which could have extensive applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Photocatalytic Applications
In the field of renewable energy and environmental remediation, the photocatalytic activity of certain compounds is of significant interest. Materials with a lower band gap, like α-Fe2O3, exhibit good photocatalytic activity, and this compound may also possess similar properties, potentially absorbing a large portion of the visible solar spectrum. This property could make it a promising candidate for applications in photocatalytic water treatment and water splitting, marking its importance in the efficient utilization of solar energy (Mishra & Chun, 2015).
Molecular Imaging and Biomarker Applications
The role of molecular imaging in cancer detection and treatment is increasingly recognized. Integrin family members are significant in tumor angiogenesis, and imaging integrin expression is crucial for early lesion detection and monitoring therapeutic efficacy against cancer. Compounds like this compound, with potential biomarker properties, can be instrumental in developing novel imaging agents, thereby contributing to personalized medicine and enhancing cancer treatment outcomes (Cai, Niu, & Chen, 2008).
Eigenschaften
CAS-Nummer |
1618-78-6 |
|---|---|
Molekularformel |
C18H20N2S |
Molekulargewicht |
0 |
IUPAC-Name |
(3S,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13+,15-/m0/s1 |
SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]furan-2-carboxamide](/img/no-structure.png)
